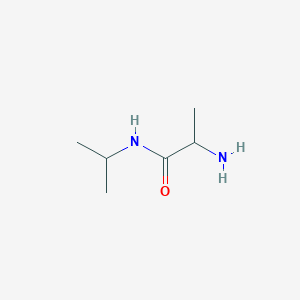

2-Amino-N-isopropyl-DL-propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-propan-2-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-4(2)8-6(9)5(3)7/h4-5H,7H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVCLSJTIRCGKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino N Isopropyl Dl Propanamide and Analogues

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods have gained significant traction in the synthesis of chiral amino acids and their derivatives due to their high efficiency, mild reaction conditions, and exceptional stereoselectivity. These approaches often provide a greener alternative to traditional chemical methods. nih.gov

Enzymatic Resolution of Amino Acid Amide Precursors

Enzymatic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. In the context of 2-Amino-N-isopropyl-DL-propanamide, this typically involves the stereoselective hydrolysis of a racemic amino acid amide precursor. This process utilizes enzymes, such as aminopeptidases or amidases, that selectively act on one enantiomer, leaving the other unreacted. iupac.orgresearchgate.net

A common strategy is the kinetic resolution of racemic amino acid amides. For instance, an L-specific aminopeptidase can be used to hydrolyze the L-enantiomer of a DL-amino acid amide to the corresponding L-amino acid, while the D-amino acid amide remains unchanged. The resulting mixture of the L-amino acid and the D-amino acid amide can then be separated. A notable example is the use of an aminopeptidase from Pseudomonas putida for the resolution of various amino acid amides. iupac.org

Dynamic kinetic resolution (DKR) offers a significant advantage over conventional kinetic resolution by theoretically achieving a 100% yield of the desired enantiomer. This is accomplished by combining the stereoselective enzymatic reaction with an in-situ racemization of the starting material. In the synthesis of chiral amino acids, this often involves the use of a stereoselective amidase in the presence of a racemase, such as α-amino-ε-caprolactam racemase. nih.govasm.org For example, D-amino acids can be produced from L-amino acid amides using a D-aminopeptidase in the presence of a racemase that continuously converts the remaining L-amino acid amide into the D-form, which is then hydrolyzed. nih.gov

Table 1: Examples of Enzymatic Resolution of Amino Acid Amides

| Substrate | Enzyme | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| DL-Alaninamide | D-aminopeptidase (DAP) and α-amino-ε-caprolactam racemase | D-Alanine | ~100 | 99.7 | nih.gov |

| DL-Phenylalaninamide | L-aminopeptidase from Pseudomonas putida | L-Phenylalanine | >45 | >98 | iupac.org |

| Racemic β-heterocyclic alanine (B10760859) derivatives | E. coli aromatic L-amino acid transaminase | D-β-heterocyclic alanine derivatives | 42-48 | 72-95 | nih.gov |

Whole-Cell Biocatalysis for Amide Hydrolysis and Amino Acid Synthesis

Whole-cell biocatalysis utilizes intact microbial cells as the source of enzymes, offering several advantages over the use of isolated enzymes. These include the elimination of tedious and costly enzyme purification steps, improved enzyme stability, and the presence of native cofactors and cofactor regeneration systems. nih.gov

In the context of amide hydrolysis, whole-cell systems containing amidases or aminopeptidases can be employed for the stereoselective synthesis of amino acids from their corresponding amides. For example, bacterial cells expressing a D-amino acid amidase can be used to hydrolyze the D-enantiomer of a racemic amino acid amide, yielding the D-amino acid. iucr.org The application of whole-cell biocatalysts has been demonstrated in the production of various chiral amines and amino acids, showcasing their potential for industrial-scale synthesis. researchgate.net

Furthermore, multi-enzyme cascades can be engineered within a single bacterial whole-cell system to perform complex transformations. For instance, a whole-cell biocatalyst has been developed for the stereoselective C-H amination, demonstrating the potential for the de novo design of biocatalytic pathways for chiral amine synthesis. nih.gov

Stereospecificity and Enantioselectivity in Biocatalyzed Reactions

The high stereospecificity and enantioselectivity of enzymes are the cornerstones of biocatalytic approaches to chiral synthesis. Enzymes can distinguish between enantiomers of a racemic substrate, leading to the formation of enantiomerically pure products. nih.gov

The D-stereospecificity of D-amino acid amidase (DAA) from Ochrobactrum anthropi SV3, for instance, has been structurally elucidated. The enzyme's active site possesses a hydrophobic cavity that accommodates the side chain of the substrate, and the spatial arrangement of specific amino acid residues fixes the amino group of the substrate, allowing for the stereospecific hydrolysis of D-amino acid amides. iucr.orgnih.gov This high degree of stereospecificity is crucial for the production of D-amino acids with high optical purity. iucr.org

Biocatalytic cascades combining nitrile-hydrolyzing enzymes with amide bond synthetases have been shown to achieve highly stereoselective kinetic resolution of racemic nitrile donors and α-aminonitrile acceptors, providing a direct route to N-acyl amino acids. nih.gov The enantioselectivity of these biocatalyzed reactions is a key advantage over many chemical methods, which often require chiral auxiliaries or catalysts to achieve similar levels of stereocontrol. nih.govrsc.org

Classical and Modern Organic Synthesis Strategies

While biocatalytic methods offer precision, classical and modern organic synthesis strategies provide a broad and versatile toolkit for the construction of this compound and its analogues. These methods often allow for greater substrate scope and scalability.

Amidation Reactions and Peptide Coupling Methods for Propanamide Synthesis

The formation of the amide bond between the carboxylic acid group of alanine and isopropylamine (B41738) is a key step in the synthesis of this compound. This transformation is typically achieved through amidation reactions, which can be facilitated by a variety of reagents and methods.

Peptide coupling reagents are widely used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include:

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective for amide bond formation. americanpeptidesociety.orgbachem.com DIC is often preferred in solid-phase synthesis due to the solubility of its urea (B33335) byproduct. bachem.com

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient coupling agents.

Aminium/Uronium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are known for their rapid reaction kinetics and low tendency for racemization. peptidescientific.com

The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final product. Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with coupling reagents to suppress side reactions and minimize racemization. americanpeptidesociety.org

Table 2: Common Peptide Coupling Reagents

| Reagent Class | Example | Abbreviation | Key Features | Reference |

|---|---|---|---|---|

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | Cost-effective, byproduct (DCU) is poorly soluble. | peptidescientific.com |

| Carbodiimides | N,N'-Diisopropylcarbodiimide | DIC | Liquid, soluble urea byproduct, suitable for automated synthesis. | bachem.compeptidescientific.com |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium Hexafluorophosphate | PyBOP | High reactivity, good chemoselectivity. | peptidescientific.com |

| Aminium/Uronium Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Rapid kinetics, low racemization, effective for sterically hindered couplings. | peptidescientific.com |

Stereoselective Synthesis of α-Amino Amide Derivatives

Controlling the stereochemistry at the α-carbon is a critical aspect of synthesizing chiral α-amino amide derivatives. While the target compound is a DL-mixture, methods for stereoselective synthesis are essential for producing enantiomerically pure analogues.

One approach to stereoselective synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed.

Asymmetric catalysis provides a more atom-economical approach to stereoselective synthesis. This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. For example, enantioselective aza-Henry reactions catalyzed by cinchona alkaloids have been used to synthesize D-α-amino amides from aliphatic aldehydes. nih.govrsc.org

Another strategy is the direct N-alkylation of α-amino acid esters and amides with alcohols, which can be achieved with high retention of stereochemistry using a ruthenium catalyst. nih.gov Additionally, stereoselective Michael additions, where a chiral amine acts as both the amine source and the stereocontroller, have been employed in the synthesis of non-natural aromatic amino acids. nih.gov Multicomponent reactions, such as the Ugi reaction, can also be performed enantioselectively using organocatalysts to produce α-amido amides. rsc.org

Multicomponent Reaction Strategies for Propanamide Derivatives

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govnih.gov This approach is highly efficient and atom-economical, making it attractive for the synthesis of propanamide derivatives. nih.gov

One of the most prominent MCRs for the synthesis of α-amino amide derivatives is the Ugi four-component reaction (Ugi-4CR). mdpi.com This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. The product of the Ugi reaction is an α-acylamino amide, which can be a precursor to the desired 2-aminopropanamide structure. The mechanism involves the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylic acid to form a stable α-adduct. mdpi.com

Another relevant MCR is the Passerini three-component reaction, which combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. While not directly yielding an amino-propanamide, the Passerini product can be further functionalized to introduce the amino group.

The versatility of MCRs allows for the generation of a wide diversity of propanamide derivatives by varying the starting components. nih.gov For instance, using different aldehydes, amines, and carboxylic acids in an Ugi reaction can lead to a library of compounds with various substituents on the propanamide scaffold.

| Multicomponent Reaction | Components | Product Type | Relevance to Propanamide Synthesis |

| Ugi-4CR | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Direct precursor to 2-aminopropanamide derivatives. |

| Passerini-3CR | Carbonyl Compound, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Can be functionalized to introduce the amino group. |

One-Pot Synthetic Protocols for Related β-Amino Alcohols from Amides

While the direct synthesis of 2-aminopropanamides is the primary focus, related structures like β-amino alcohols are also of significant interest and can be synthesized through one-pot protocols. These protocols often involve the reduction of a corresponding β-amino amide or a related precursor.

A novel one-pot multicomponent synthesis of β-amino amides has been developed using aldehydes, anilines, carboxylic acids, and ynamides. nih.gov This process demonstrates the efficiency of generating complex amide structures in a single step. While this specific example leads to β-amino amides, the principles can be adapted for the synthesis of α-amino amides.

Furthermore, a one-pot, four-component synthesis of 1,2-amino alcohols has been reported, which assembles an amine, an aldehyde, and methanol under mild conditions. acs.org This radical-mediated reaction provides a direct route to β-amino alcohols. The reduction of the amide functionality in a 2-aminopropanamide derivative would lead to a 1,2-diamino compound, but the synthesis of the related β-amino alcohol highlights the utility of one-pot procedures in generating amino-functionalized molecules.

The key advantage of one-pot syntheses is the avoidance of isolating and purifying intermediate compounds, which saves time and resources.

Synthesis from α-Aminonitriles as Key Building Blocks for 2-Amino-2-alkyl(aryl)propanamide Analogues

α-Aminonitriles are versatile and valuable building blocks in organic synthesis. researchgate.net They are readily prepared through the Strecker reaction, which is a one-pot reaction of a ketone or aldehyde, ammonia (B1221849) or an amine, and a cyanide source. mdpi.com These compounds contain both a nucleophilic amino group and an electrophilic nitrile group, making them ideal precursors for a variety of heterocyclic and acyclic compounds, including 2-amino-2-alkyl(aryl)propanamide analogues. arkat-usa.org

The nitrile group of an α-aminonitrile can be hydrolyzed under acidic or basic conditions to afford the corresponding α-amino acid. Subsequent amidation of the carboxylic acid with isopropylamine would yield the desired 2-amino-N-isopropylpropanamide. Alternatively, the nitrile can be partially hydrolyzed to the primary amide, which can then be N-alkylated.

The Strecker reaction itself can be performed using a variety of carbonyl compounds, allowing for the introduction of different alkyl or aryl groups at the 2-position of the resulting propanamide. This flexibility makes α-aminonitriles highly valuable starting materials for generating a library of 2-amino-2-substituted-propanamide analogues.

| Starting Material | Key Transformation | Intermediate | Final Product |

| α-Aminonitrile | Hydrolysis | α-Amino acid | 2-Amino-N-isopropylpropanamide |

| α-Aminonitrile | Partial Hydrolysis | α-Amino amide | N-isopropyl-2-aminopropanamide |

Synthesis of Related N-Isopropylpropanamide Scaffolds

The synthesis of scaffolds related to N-isopropylpropanamide often involves the formation of an amide bond between a propanoic acid derivative and isopropylamine. Various methods can be employed to achieve this transformation.

One common approach is the activation of the carboxylic acid group of a protected alanine (2-aminopropanoic acid) derivative, followed by reaction with isopropylamine. Activating agents such as thionyl chloride can be used to form an acyl chloride, which readily reacts with the amine to form the amide. rsc.org

Another strategy involves the use of coupling reagents that facilitate the direct formation of the amide bond from the carboxylic acid and the amine.

Furthermore, biodegradable scaffolds based on poly(N-isopropyl acrylamide) (poly-NIPAM) have been synthesized. nih.govnih.govsemanticscholar.org While these are polymeric structures, the repeating unit contains the N-isopropyl amide functionality, demonstrating the robustness of this structural motif in various chemical contexts. The synthesis of these polymers often involves radical polymerization of N-isopropylacrylamide monomers.

The development of these related scaffolds highlights the importance of the N-isopropylpropanamide core structure in various applications, from pharmaceuticals to materials science.

Mechanistic Investigations and Reactivity Studies of 2 Amino N Isopropyl Dl Propanamide Systems

Reaction Mechanism Elucidation in Organic Transformations

The synthesis of N-acylated amino amides like 2-Amino-N-isopropyl-DL-propanamide and its derivatives involves well-understood organic reaction mechanisms, primarily centered on amide bond formation. The specific reagents and conditions chosen dictate the pathway and efficiency of the transformation.

A common synthetic route involves the coupling of a protected amino acid with an amine. For instance, the synthesis of the related compound N-Isopropyl 2-(boc-amino)propanamide is achieved by reacting tert-butyl carbamate (B1207046) with isopropylamine (B41738) in the presence of a suitable coupling agent. The reaction is typically conducted in organic solvents like dichloromethane (B109758) or tetrahydrofuran. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, preventing self-reaction and allowing for the specific formation of the amide bond with the isopropylamine. The Boc group can be subsequently removed under acidic conditions to yield the free amine.

Another relevant transformation is the synthesis of 2-amino-N-isopropylbenzamide, an intermediate for the herbicide Bentazone, from isatoic anhydride (B1165640) and isopropylamine. google.com In this process, isopropylamine acts as a nucleophile, attacking the carbonyl group of the isatoic anhydride. This leads to the opening of the anhydride ring and subsequent decarboxylation to form the final amide product. The reaction is typically carried out in a solvent such as ethylene (B1197577) dichloride at moderately elevated temperatures (30-60 °C). google.com While this synthesis produces an aminobenzamide, the fundamental mechanism of nucleophilic acyl substitution at a carbonyl center is directly analogous to the formation of this compound from a suitably activated alanine (B10760859) derivative.

| Parameter | Value |

|---|---|

| Reactants | Isatoic anhydride, Isopropylamine |

| Solvent | Ethylene dichloride |

| Temperature | 50-60 °C |

| Reaction Time | 0.5-2 hours (post-addition) |

| Yield | 91-93% |

Stereochemical Control and Selectivity Mechanisms

The presence of a chiral center at the alpha-carbon in this compound makes stereochemical control a critical aspect of its synthesis and reactions. Achieving high enantioselectivity often requires the use of chiral catalysts or auxiliaries that can influence the three-dimensional arrangement of reactants in the transition state.

Research into the catalytic asymmetric synthesis of related amino acids provides insight into the mechanisms governing stereoselectivity. nih.gov For example, in the asymmetric aminomethylation of bis-silyl ketene (B1206846) acetals to form β²-amino acids, a confined imidodiphosphorimidate (IDPi) catalyst is employed. nih.gov A proposed catalytic cycle suggests that the reaction proceeds through a silylium-based asymmetric counteranion-directed catalysis (Si-ACDC) mechanism. nih.gov The key to stereocontrol is the formation of a methylene (B1212753) iminium ion-IDPi anion pair. nih.gov Density Functional Theory (DFT) calculations suggest a model based on sterical hindrance, where the chiral pocket of the catalyst directs the facial approach of the nucleophile (the ketene acetal) to the iminium ion, favoring the formation of one enantiomer over the other. nih.gov

Similarly, direct catalytic asymmetric aldol (B89426) reactions involving α-alkyl 7-azaindoline propionamides, which are structurally analogous to the title compound, have been studied. nih.gov These reactions can be catalyzed by a copper(I)/ligand complex. A plausible mechanism involves the formation of a Z-configuration amide/Cu(I)/enolate complex through bidentate coordination of the amide with the catalyst. This coordination creates a defined chiral environment that controls the subsequent aldol addition with an aldehyde, leading to high stereoselectivity in the product. nih.gov

| Catalyst | Reaction Type | Proposed Mechanism | Key Feature for Selectivity |

|---|---|---|---|

| Confined Imidodiphosphorimidate (IDPi) | Mukaiyama Mannich-type | Silylium-based Asymmetric Counteranion-Directed Catalysis (Si-ACDC) | Steric hindrance in the anionic catalyst pocket directs the approach of the nucleophile. |

Degradation Pathways and Chemical Stability in Defined Systems

The chemical stability of this compound is influenced by its structure, which contains both an amine and an amide functional group. Like peptides, it is susceptible to several degradation pathways, particularly in solution and under specific pH, temperature, and atmospheric conditions. sigmaaldrich.com

Potential degradation pathways include:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield alanine and isopropylamine. The rate of hydrolysis is dependent on pH and temperature.

Deamidation: While more common for asparagine and glutamine residues in peptides, the primary amine of the alanine backbone could potentially undergo reactions. However, a more significant pathway is intramolecular cyclization. sigmaaldrich.com

Diketopiperazine Formation: Intramolecular cyclization is a common degradation pathway for dipeptide esters and amides. The N-terminal amino group can perform a nucleophilic attack on the amide carbonyl carbon, leading to the cleavage and formation of a cyclic diketopiperazine derivative and releasing isopropylamine. This is particularly noted when glycine (B1666218) is in the third position of a peptide, but the principle of intramolecular attack is relevant. sigmaaldrich.com

Oxidation: Although the side chain of alanine (a methyl group) is not susceptible to oxidation, if the compound were part of a larger system containing residues like methionine or cysteine, those sites would be prone to oxidation. sigmaaldrich.com Prolonged exposure to atmospheric oxygen should generally be minimized. sigmaaldrich.com

The stability of amino amides is also a concern in industrial applications like carbon capture, where aqueous amine solutions are subjected to high temperatures and oxidative conditions. Studies on related amino alcohols show that degradation can be accelerated by the presence of oxygen and metal ions like iron. unit.noresearchgate.net Degradation products in such systems often include ammonia (B1221849) and various oxidized or rearranged derivatives. unit.no For long-term storage, it is recommended to keep the compound in a lyophilized form at low temperatures (–20 °C or –80 °C) to minimize degradation. sigmaaldrich.com

| Pathway | Description | Susceptible Moieties/Conditions |

|---|---|---|

| Hydrolysis | Cleavage of the amide bond. | Acidic or basic conditions. |

| Deamidation/Cyclization | Intramolecular nucleophilic attack leading to cyclic products. | N-terminal amine attacking an amide carbonyl. |

| Oxidation | Reaction with oxygen, often radical-mediated. | Primarily affects Cys and Met residues if present. |

Role as Catalytic Agents in Asymmetric Reactions

While often the target of synthesis, molecules with the structural features of this compound—a chiral center adjacent to coordinating groups (amine and amide)—have the potential to act as ligands or catalytic agents themselves in asymmetric reactions.

The field of asymmetric catalysis has seen the use of various amino acid derivatives and amides as chiral ligands for metal catalysts. For example, 7-azaindoline amides, which are structurally related to propanamides, have been successfully used as latent enolates in asymmetric addition reactions catalyzed by copper complexes. nih.gov In these systems, the amide coordinates to the metal center, and the chirality of the ligand backbone directs the stereochemical outcome of the reaction between the enolate and an electrophile. nih.gov

This suggests a potential role for this compound or its derivatives. The two nitrogen atoms and the carbonyl oxygen could act as coordination sites for a metal ion. If a single enantiomer (e.g., 2-Amino-N-isopropyl-L-propanamide) is used, the chiral environment created upon coordination to a metal could be used to catalyze a variety of asymmetric transformations, such as reductions, oxidations, or carbon-carbon bond-forming reactions. The isopropyl group provides steric bulk that could further influence the selectivity of the catalytic process. The development of such a system would involve coordinating the amino amide to a suitable metal precursor and testing its efficacy in a target asymmetric reaction.

Advanced Analytical Techniques for Characterization and Study of 2 Amino N Isopropyl Dl Propanamide

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating 2-Amino-N-isopropyl-DL-propanamide from starting materials, by-products, and degradation products, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like amino acid amides. A typical HPLC method for purity assessment would involve reversed-phase chromatography.

Principle of Separation : In a reversed-phase setup, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase. The separation of the target compound from its impurities would be based on differences in polarity. More polar impurities would elute earlier, while more non-polar impurities would be retained longer on the column.

Method Parameters : A method would be developed using a column such as a C18 (250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. osha.gov Gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure the elution of all components within a reasonable timeframe. Detection would typically be performed using a UV detector, likely at a low wavelength (e.g., 200-220 nm) due to the lack of a strong chromophore in the molecule.

An example of a generic HPLC gradient program is shown in the table below.

| Time (minutes) | % Aqueous Buffer (A) | % Acetonitrile (B) |

| 0 | 95 | 5 |

| 20 | 5 | 95 |

| 25 | 5 | 95 |

| 26 | 95 | 5 |

| 30 | 95 | 5 |

This table represents a hypothetical gradient for analytical purposes and would require optimization.

Ultra-Performance Liquid Chromatography (UPLC) for Impurity Profiling

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically <2 µm). This results in significantly higher resolution, sensitivity, and speed of analysis, making it ideal for detailed impurity profiling. researchgate.net

Advantages for Impurity Profiling : The enhanced resolution of UPLC allows for the separation of closely related impurities that might co-elute in a standard HPLC run. ijper.org This is crucial for accurately quantifying known and unknown impurities, even at very low levels (e.g., below 0.1%). The increased sensitivity is vital for meeting the stringent requirements of regulatory bodies for pharmaceutical-grade substances. researchgate.net

Method Development : A UPLC method would translate the principles of the HPLC method to a shorter, narrower column (e.g., 100 mm x 2.1 mm, 1.7 µm) with a faster flow rate. The shorter run times (e.g., under 15 minutes) allow for higher throughput during quality control and stability studies. researchgate.net Forced degradation studies, where the compound is exposed to stress conditions (acid, base, oxidation, heat, light), would be analyzed by UPLC to ensure the method is "stability-indicating," meaning it can separate the intact compound from all its degradation products. ijper.org

Gas Chromatography-Mass Spectrometry (GC/MS) for Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the low volatility of amino acid amides, derivatization is typically required prior to analysis.

Derivatization : To make this compound suitable for GC analysis, its polar functional groups (-NH2 and -NH-) must be converted into less polar, more volatile derivatives. A common approach is acylation, for example, using trifluoroacetic anhydride (B1165640) (TFAA). nih.gov This process converts the amine groups into trifluoroacetyl amides.

Analysis : The derivatized sample is injected into the GC, where components are separated based on their boiling points and interactions with the capillary column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which acts as a detector. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a chemical fingerprint for identification. nih.gov This method is particularly useful for identifying volatile organic impurities or residual solvents from the synthesis process.

Spectroscopic and Spectrometric Methods for Structural Elucidation and Reactivity Monitoring

Spectroscopic methods are essential for confirming the covalent structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy : A proton NMR spectrum would confirm the presence of all hydrogen atoms in their respective chemical environments. For this compound, one would expect to see distinct signals for the different proton groups. The chemical shifts, integration (proton ratio), and splitting patterns (spin-spin coupling) would be used to assign the signals. docbrown.info For instance, the six methyl protons of the isopropyl group would likely appear as a doublet, coupled to the single CH proton. docbrown.info

¹³C NMR Spectroscopy : A carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. docbrown.info For this compound, one would expect to see six distinct signals corresponding to the six carbon atoms in the structure. The chemical shift of each signal provides information about the carbon's functional group (e.g., C=O, C-N, C-C).

The following table provides predicted chemical shifts for the ¹H and ¹³C nuclei in this compound, based on general values for similar structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (Amide) | - | ~175 |

| CH (Alanine backbone) | ~3.5-4.0 (quartet) | ~50-55 |

| CH3 (Alanine backbone) | ~1.2-1.4 (doublet) | ~18-22 |

| CH (Isopropyl) | ~3.8-4.2 (septet) | ~41-45 |

| (CH3)2 (Isopropyl) | ~1.0-1.2 (doublet) | ~22-24 |

| NH2 (Primary Amine) | Broad, ~1.5-3.0 | - |

| NH (Amide) | Broad, ~7.5-8.5 | - |

Note: These are estimated values. Actual chemical shifts are dependent on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern, which aids in structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When infrared radiation is passed through a sample of this compound, its functional groups will absorb radiation at characteristic wavenumbers, resulting in a unique spectral fingerprint.

The key functional groups present in this compound are a primary amine (-NH₂), a secondary amide (-CONH-), and alkyl groups (C-H). The expected IR absorption bands for this compound are extrapolated from data on analogous structures like propanamide, N-isopropylpropanamide, and propan-2-amine. nih.govdocbrown.infodocbrown.info

N-H Stretching: The primary amine group is characterized by a pair of medium-intensity peaks in the 3500-3300 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. ucalgary.ca The secondary amide N-H bond also shows a distinct, moderate absorption band around this region, often appearing as a single peak near 3300 cm⁻¹. docbrown.info Hydrogen bonding can cause these peaks to broaden.

C-H Stretching: Absorptions due to the stretching vibrations of C-H bonds in the isopropyl and ethylidene groups occur in the 3000-2800 cm⁻¹ range. docbrown.info

C=O Stretching (Amide I Band): A very strong and sharp absorption peak between 1690 and 1650 cm⁻¹ is the hallmark of the carbonyl (C=O) group within the amide linkage. docbrown.infopearson.com This is one of the most prominent features in the spectrum.

N-H Bending (Amide II Band): The secondary amide also produces a strong band resulting from N-H bending, typically found between 1510 and 1570 cm⁻¹. This, in combination with the Amide I band, is highly characteristic of a secondary amide.

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds in both the amine and amide groups appear in the 1250 to 1020 cm⁻¹ region of the spectrum. docbrown.info

The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex pattern of overlapping vibrations that are unique to the entire molecular structure, allowing for definitive identification when compared against a reference spectrum. docbrown.infodocbrown.info

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3500 - 3300 (two peaks) | Medium |

| Secondary Amide | N-H Stretch | ~3300 | Moderate, Sharp |

| Alkyl Groups | C-H Stretch | 3000 - 2800 | Medium to Strong |

| Amide Carbonyl | C=O Stretch (Amide I) | 1690 - 1650 | Very Strong |

| Secondary Amide | N-H Bend (Amide II) | 1570 - 1510 | Strong |

| Amine/Amide | C-N Stretch | 1250 - 1020 | Medium |

Derivatization Strategies for Enhanced Analytical Performance

For quantitative analysis, particularly using High-Performance Liquid Chromatography (HPLC), native this compound may exhibit poor detectability as it lacks a strong chromophore for UV or fluorescence detection. shimadzu.com Derivatization is a chemical modification strategy used to attach a "tag" to the analyte molecule, enhancing its detection properties and improving chromatographic separation.

Pre-Column Fluorescent Derivatization for Amino Acid Analysis

Pre-column derivatization involves reacting the analyte with a tagging reagent before it is introduced into the HPLC column. For amino-containing compounds like this compound, fluorescent derivatization is a highly sensitive method. nih.gov The primary amine group of the molecule is the target for these reactions. Several reagents are widely used for this purpose.

o-Phthaldialdehyde (OPA): OPA reacts rapidly with primary amines at room temperature in the presence of a thiol to yield highly fluorescent isoindole derivatives. A key limitation is the instability of the resulting adducts, often necessitating automated online derivatization. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl reacts with both primary and secondary amines to form stable, fluorescent derivatives. creative-proteomics.com This makes it a versatile reagent. The reaction is fast, and the derivatives can be detected by both fluorescence and UV detectors. shimadzu.com

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (B1207046) (AQC): AQC is a popular modern reagent that reacts quickly with amino acids to produce exceptionally stable derivatives with minimal interference from by-products. creative-proteomics.com

Dansyl Chloride (DNS-Cl): 1-Dimethylaminonaphthalene-5-sulphonyl chloride reacts with primary and secondary amines to form highly fluorescent and stable derivatives, allowing for reliable quantification. nih.gov

Table 2: Comparison of Common Pre-Column Fluorescent Derivatization Reagents

| Reagent | Abbreviation | Target Amines | Key Advantages | Key Disadvantages |

| o-Phthaldialdehyde | OPA | Primary | High sensitivity, rapid reaction at room temperature. nih.gov | Unstable derivatives require automation; does not react with secondary amines. nih.govnih.gov |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary | Stable derivatives, rapid reaction, dual detection (fluorescence/UV). shimadzu.comcreative-proteomics.com | Hydrolyzed reagent (FMOC-OH) can cause fluorescence interference. creative-proteomics.com |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC | Primary & Secondary | Very stable derivatives, minimal by-product interference. creative-proteomics.com | Can be more costly than other reagents. |

| 1-Dimethylaminonaphthalene-5-sulphonyl Chloride | Dansyl-Cl | Primary & Secondary | Stable derivatives, reliable quantification, high sensitivity. nih.gov | Longer reaction times may be required compared to OPA or FMOC. |

In-Needle Pre-Column Derivatization (iPDAQ) Applications

A significant advancement in automated analysis is the development of in-needle pre-column derivatization for amino acid quantification (iPDAQ). nih.govelsevierpure.com This technique transforms the derivatization from a conventional offline, in-vial process to a fully automated online process that occurs directly within the needle of an HPLC autosampler. researchgate.net

In the iPDAQ method, the autosampler aspirates the sample, derivatization reagents (such as OPA/MPA and FMOC), and other necessary solutions sequentially into the injection needle. nih.govmdpi.com These liquids are separated by air gaps and are mixed inside the needle and sample loop just before injection onto the column. researchgate.netyoutube.com This approach offers substantial benefits over traditional methods.

Key Research Findings and Advantages:

Increased Throughput: By eliminating the need for separate reaction vials, the iPDAQ method can double the number of samples analyzed in a single batch. nih.govelsevierpure.com For instance, one study noted an improvement from 45 samples per batch with the conventional method to 192 with iPDAQ. mdpi.com

Reduced Reagent Consumption: The reaction takes place on a microliter scale within the needle, drastically reducing the volume of expensive derivatization reagents required. Research has demonstrated that reagent consumption can be lowered to less than one-tenth of that used in the conventional in-vial method, with reductions of up to 97% for OPA and 90% for FMOC. nih.govmdpi.com

Improved Accuracy and Reproducibility: Automation of the entire derivatization and injection process minimizes the potential for human error, leading to more accurate and reproducible quantification. nih.govyoutube.com

Given that this compound is an amino acid derivative, the iPDAQ method is directly applicable for its high-throughput and resource-efficient quantification in various research settings. mdpi.com

Table 3: Performance Comparison of iPDAQ vs. Conventional In-Vial Derivatization

| Parameter | Conventional In-Vial Method | iPDAQ Method | Improvement Factor |

| Derivatization Location | Offline (separate reaction vials) | Online (inside autosampler needle) | N/A |

| Sample Throughput | Limited by vial rack space (e.g., 45 samples/batch) | Maximized autosampler capacity (e.g., 192 samples/batch) | Up to 4.3x mdpi.com |

| Reagent Consumption | High (e.g., 50-100 µL per sample) | Very Low (<10 µL per sample) | >10x Reduction nih.govresearchgate.net |

| Automation Level | Partial (requires manual setup of reaction vials) | Fully automated derivatization and injection | Reduced labor and error elsevierpure.com |

Derivatization and Functionalization Strategies of 2 Amino N Isopropyl Dl Propanamide and Its Derivatives

Modification of Amino and Carboxyl Groups for Advanced Structures

The primary sites for modification on the 2-Amino-N-isopropyl-DL-propanamide backbone are the amino (-NH2) and carboxyl (-COOH) groups, which are inherent to its amino acid amide nature. These functional groups are readily accessible for chemical transformations, enabling the construction of more complex and functionally diverse molecules.

A common strategy involves the acylation of the amino group, where an acyl group is covalently attached to the nitrogen atom. This is often achieved using activated esters, such as N-hydroxysuccinimide (NHS) esters, which react efficiently with amino groups under mild, slightly basic conditions to form stable amide bonds. nih.govnih.gov This approach is widely used to introduce a variety of moieties, including reporter tags like fluorescent dyes, or to build larger molecular architectures. nih.gov

Another key modification is reductive alkylation, which provides a pathway to introduce alkyl groups to the amino group. This reaction involves the treatment of the amino group with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. nih.gov This method is valuable for synthesizing a diverse range of N-substituted derivatives.

The carboxyl group, on the other hand, can be activated to facilitate the formation of new amide or ester bonds. Coupling reagents are frequently employed to activate the carboxyl group, which can then react with amines or alcohols to extend the molecular structure. rsc.org This strategy is fundamental in peptide synthesis and the creation of peptide-like molecules.

Enzymatic approaches also offer a high degree of selectivity for modifying amino and carboxyl groups. Enzymes like serine proteases can specifically recognize and cleave amide bonds, while others can catalyze their formation with high precision. nih.gov For instance, transglutaminases can form isopeptide bonds between the γ-carboxamide group of a glutamine residue and an amino group. rsc.org These enzymatic methods are particularly useful for site-specific modifications in complex biological molecules. rsc.org

These modification strategies are summarized in the table below:

| Functional Group | Modification Strategy | Reagents/Methods | Resulting Structure |

| Amino (-NH2) | Acylation | Activated esters (e.g., NHS esters) | N-Acylated propanamide |

| Amino (-NH2) | Reductive Alkylation | Carbonyl compound + reducing agent | N-Alkylated propanamide |

| Carboxyl (-COOH) | Amide/Ester Formation | Coupling reagents + amine/alcohol | Extended amide or ester derivative |

| Amide Bond | Enzymatic Ligation/Cleavage | Proteases, Transglutaminases | Modified peptide-like structures |

Introduction of Bioorthogonal Handles for Chemical Biology Applications

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. Introducing bioorthogonal "handles" onto this compound and its derivatives allows for their specific labeling and tracking within complex biological environments. nih.govnih.gov

The most prominent examples of bioorthogonal reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry," and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govbachem.com These reactions involve the formation of a stable triazole ring from an azide (B81097) and an alkyne. bachem.com To utilize this chemistry, derivatives of this compound can be synthesized to contain either an azide or an alkyne functional group. These functionalized molecules can then be "clicked" onto a corresponding reaction partner, which could be a fluorescent dye, a biotin (B1667282) tag for affinity purification, or another biomolecule. bachem.comsigmaaldrich.com

Another important bioorthogonal ligation is the Staudinger ligation, which occurs between an azide and a phosphine. sigmaaldrich.com This reaction is highly chemoselective and proceeds under mild, aqueous conditions, making it suitable for biological applications. sigmaaldrich.com

The introduction of these handles can be achieved through standard synthetic organic chemistry techniques, often by modifying the amino or carboxyl groups as described in the previous section. For instance, an azido- or alkyne-containing carboxylic acid can be coupled to the amino group of this compound.

The table below illustrates key bioorthogonal reactions and their components:

| Bioorthogonal Reaction | Functional Group 1 | Functional Group 2 | Resulting Linkage |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide | Terminal Alkyne | 1,4-disubstituted 1,2,3-Triazole |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide | Strained Alkyne (e.g., cyclooctyne) | Triazole |

| Staudinger Ligation | Azide | Phosphine | Aza-ylide intermediate, then amide bond |

| Oxime/Hydrazone Ligation | Aldehyde or Ketone | Hydroxylamine or Hydrazine | Oxime or Hydrazone |

Formation of Polymeric Structures and Bioconjugates from Amino Acid Amides

Amino acid amides like this compound can serve as monomers for the synthesis of polymers or as building blocks for conjugation to other biomolecules, creating bioconjugates. mdpi.com

The bifunctional nature of amino acids (possessing both an amino and a carboxyl group) allows them to undergo polymerization to form polyamides. While the native amide bond in this compound is stable, the terminal amino and a derivatized carboxyl group can be used to create longer polymer chains. Ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a common method for producing well-defined polypeptides. mdpi.com

Alternatively, controlled radical polymerization techniques, such as Reversible Addition-Fragmentati`on chain Transfer (RAFT) polymerization, can be used to synthesize polymers with amino acid-containing side chains. For instance, a monomer containing a polymerizable group (like an acrylamide) and an amino acid amide moiety could be synthesized and then polymerized. For example, cationic hydrophilic copolymer latexes have been synthesized by the emulsifier-free emulsion polymerization of monomers like N-isopropylacrylamide.

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule. This compound derivatives can be conjugated to proteins, peptides, or nucleic acids to modify their properties. [2, 3] The formation of a stable amide bond is a common strategy in bioconjugation. [2, 3] The amino group of the propanamide derivative can be reacted with an activated carboxyl group on a protein, or vice versa. nih.gov

"Click chemistry" is also a powerful tool for bioconjugation. A propanamide derivative carrying an azide or alkyne handle can be selectively ligated to a biomolecule that has been functionalized with the corresponding reactive partner. nih.gov This approach allows for the creation of well-defined bioconjugates with high efficiency and specificity. nih.gov

The table below summarizes these applications:

| Application | Method | Key Features |

| Polymer Synthesis | Ring-Opening Polymerization (ROP) of NCAs | Forms polypeptides with controlled molecular weight. |

| Polymer Synthesis | Controlled Radical Polymerization (e.g., RAFT) | Creates polymers with amino acid amide side chains. |

| Bioconjugation | Amide Bond Formation | Covalent linkage through stable amide bonds. [2, 3] |

| Bioconjugation | Click Chemistry (CuAAC, SPAAC) | Highly efficient and selective ligation. nih.gov |

Synthetic Routes to Substituted Propanamide Scaffolds for Structure-Activity Relationship Studies

The synthesis of a variety of substituted propanamide scaffolds is crucial for conducting structure-activity relationship (SAR) studies. SAR studies aim to understand how chemical structure influences biological activity, which is a cornerstone of drug discovery and development. By systematically modifying the propanamide structure, researchers can identify key molecular features responsible for a desired biological effect. [1, 4]

A common synthetic approach begins with a core starting material, such as 2-(1H-indol-3-yl)acetic acid, which can be esterified and then converted to a hydrazide. This intermediate can then be reacted with various electrophiles to generate a library of substituted propanamides. For example, reaction with 3-bromopropanoyl chloride can introduce a propanamide side chain, which can be further functionalized.

Another strategy involves the use of coupling reactions. For instance, a carboxylic acid can be activated and then reacted with a series of different amines to produce a range of N-substituted amides. This allows for the exploration of how different substituents on the amide nitrogen affect activity.

The synthesis of propanamide-sulfonamide conjugates has also been explored. rsc.org In this approach, a propanamide moiety is linked to a sulfonamide group, which is a common pharmacophore in many drugs. rsc.org This can be achieved by reacting a molecule containing a sulfonic acid group with an amino-functionalized propanamide. rsc.org

These synthetic efforts have led to the development of propanamide derivatives with a wide range of biological activities, including potential applications as anti-Alzheimer's agents and selective androgen receptor degraders (SARDs). [1, 8]

The table below provides examples of synthetic strategies and their resulting derivatives:

| Starting Material/Strategy | Key Reaction | Resulting Scaffold | Potential Application |

| 2-(1H-indol-3-yl)acetic acid | Esterification, hydrazide formation, reaction with electrophiles | N-(substituted)-3-((5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)sulfanyl)propanamides | Antidiabetic agents |

| 3-(3-benzyloxyquinoxalin-2-yl)propanoyl azide | Reaction with various amines | N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides | Antiproliferative agents |

| Propanamide + Sulfonamide | Coupling reaction | Propanamide-sulfonamide conjugates | Dual inhibitors of urease and cyclooxygenase-2 rsc.org |

| Basic heteromonocyclic B-ring elements | Incorporation into nonsteroidal antiandrogen pharmacophore | Heteromonocyclic propanamide derivatives | Selective androgen receptor degraders (SARDs) bachem.com |

Theoretical and Computational Chemistry Studies of 2 Amino N Isopropyl Dl Propanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods are used to determine the electronic distribution, molecular geometry, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netnih.gov It is favored for its balance of accuracy and computational cost. In the study of amino acid derivatives and related compounds, DFT is employed to optimize the molecular geometry, predict vibrational frequencies (for comparison with experimental IR and Raman spectra), and calculate electronic properties such as molecular orbital energies. researchgate.netnih.gov

For a molecule like 2-Amino-N-isopropyl-DL-propanamide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G* or higher, can predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. researchgate.net The method also calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Chemical Potential (μ): The tendency of electrons to escape from the system (μ = -(I+A)/2).

Global Hardness (η): The resistance to change in electron distribution (η = (I-A)/2).

Global Softness (S): The reciprocal of global hardness (S = 1/2η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = μ²/2η). researchgate.net

These parameters are valuable for comparing the reactivity of different compounds and predicting reaction trends. researchgate.net

Table 1: Representative Global Reactivity Descriptors (Illustrative) This table illustrates the typical output of a DFT calculation for global reactivity descriptors. The values are hypothetical for this compound.

| Descriptor | Symbol | Illustrative Value (eV) |

| Ionization Potential | I | 8.50 |

| Electron Affinity | A | 0.95 |

| Chemical Potential | µ | -4.725 |

| Global Hardness | η | 3.775 |

| Global Softness | S | 0.132 |

| Electrophilicity Index | ω | 2.95 |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules, including conformational changes and interactions with their environment.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. nih.govnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, providing a detailed view of molecular motions and conformational flexibility. nih.govnih.gov

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, including the identification of transition states. researchgate.net A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for reactants to become products.

Using methods like DFT, researchers can perform transition-state optimization and intrinsic reaction coordinate (IRC) calculations. researchgate.net For this compound, this could involve studying its synthesis, degradation, or reaction with other molecules. For example, a computational study could model the reaction mechanism for its formation via amide coupling, identifying the key intermediates and the activation energies for each step. This information is invaluable for optimizing reaction conditions and understanding the underlying chemical processes.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.netnih.gov It is a cornerstone of structure-based drug design. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. mdpi.comclearsynth.com

In the context of this compound, molecular docking could be used to screen for potential protein targets. nih.gov The molecule would be treated as a ligand and docked into the active sites of various proteins. The docking algorithm calculates a score, often expressed as binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. researchgate.net The results can identify the most likely binding pose and highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's active site. researchgate.netnih.gov This provides a hypothesis about the molecule's potential biological activity that can be tested experimentally. nih.gov

Table 2: Representative Molecular Docking Results (Illustrative) This table illustrates potential results from a hypothetical docking study of this compound against two different protein targets.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase A | -7.2 | ASP-184, LYS-72 | Hydrogen Bond, Electrostatic |

| VAL-57, LEU-49 | Hydrophobic | ||

| Cyclooxygenase-2 | -6.5 | ARG-120, TYR-355 | Hydrogen Bond |

| VAL-523, LEU-352 | Hydrophobic |

Advanced Research Applications in Organic and Bioorganic Chemistry

Utilization as Chiral Synthons and Building Blocks in Complex Molecule Synthesis

The presence of a stereocenter at the alpha-carbon makes 2-Amino-N-isopropyl-DL-propanamide a useful chiral synthon, or building block, for the asymmetric synthesis of more complex molecules. In organic synthesis, the development of methods to create compounds with specific three-dimensional arrangements is crucial, particularly in the pharmaceutical industry where the chirality of a drug molecule can determine its efficacy and safety.

Chiral amino acids and their derivatives are fundamental components of the "chiral pool," a collection of readily available, enantiomerically pure compounds used as starting materials for complex syntheses. The primary amine of this compound can be chemically modified or protected to allow for selective reactions at other parts of the molecule. For instance, the amine can be converted into various functional groups, or it can participate in coupling reactions to build larger molecular frameworks.

A common strategy involves the use of the corresponding N-protected amino aldehyde, which can undergo a variety of diastereoselective reactions. While specific examples detailing the use of this compound in the synthesis of a named complex molecule are not prevalent in readily accessible literature, its utility can be inferred from established synthetic routes that employ similar amino acid derivatives. For example, chiral amino alcohols, which can be conceptually derived from this propanamide, are key intermediates in the synthesis of various biologically active compounds. Asymmetric hydrogenation of dehydroamino acid derivatives is a powerful technique for producing chiral amino acids, a strategy that could be adapted for precursors to this compound to yield enantiomerically pure forms for use in synthesis. nih.gov

The value of such building blocks is summarized in the following table:

| Feature of this compound | Synthetic Utility | Example of Transformation |

| Chiral Center | Source of chirality for asymmetric synthesis. | Used to induce stereoselectivity in subsequent reaction steps. |

| Primary Amine | Site for nucleophilic attack, acylation, alkylation, and peptide coupling. | Reaction with electrophiles to form C-N bonds. |

| Amide Group | Can be hydrolyzed or participate in hydrogen bonding. | Hydrolysis to the corresponding amino acid, alanine (B10760859). |

Role in the Design and Synthesis of Advanced Functional Materials

The unique chemical structure of this compound also lends itself to the creation of advanced functional materials with tailored properties for a variety of applications, from biomedicine to materials science.

Amino Acid-Derived Biopolymers and Polyamides

Polyamides are polymers characterized by repeating units linked by amide bonds. nih.govgithub.io Natural proteins are a prime example of polyamides. Synthetic polyamides, such as Nylon, are widely used in various industries. github.iosavemyexams.com Amino acids and their derivatives are increasingly being used to create novel biopolymers and polyamides with enhanced biocompatibility and biodegradability. nih.govacs.org

This compound can serve as a monomer in the synthesis of polyamides. The primary amine group can react with a dicarboxylic acid or a diacyl chloride in a condensation polymerization to form a polyamide chain. github.iosavemyexams.comyoutube.com The incorporation of this amino acid derivative into the polymer backbone can impart specific properties, such as chirality and altered thermal and mechanical characteristics. The isopropyl group on the amide can influence the polymer's solubility and interactions with its environment.

The general reaction for polyamide synthesis is depicted below:

| Monomer 1 | Monomer 2 | Resulting Polymer |

| Diamine (e.g., derivative of this compound) | Dicarboxylic Acid | Polyamide |

| H₂N-R-NH₂ | HOOC-R'-COOH | -[NH-R-NH-CO-R'-CO]-n |

The synthesis of α-amino acid-based poly(ester amide)s (PEAs) is another area where such building blocks are valuable. acs.org These materials combine the beneficial properties of both polyesters and polyamides and are promising for biomedical applications due to their biocompatibility and biodegradability. acs.org

Thermosensitive Hydrogels and Delivery Systems (e.g., poly(N-isopropylacrylamide) analogues)

Thermosensitive hydrogels are "smart" materials that undergo a reversible volume phase transition in response to changes in temperature. nih.govmdpi.commdpi.com One of the most extensively studied thermosensitive polymers is poly(N-isopropylacrylamide) (PNIPAAm). mdpi.comnyu.edunih.gov In aqueous solutions, PNIPAAm exhibits a lower critical solution temperature (LCST) around 32°C. Below this temperature, the polymer is soluble, and above it, it becomes insoluble and collapses, expelling water. This property makes PNIPAAm-based hydrogels highly attractive for applications such as drug delivery and tissue engineering. nih.govmdpi.comunt.edu

A comparison of the structures is shown below:

| Compound | Structure | Role in Polymer Synthesis |

| N-isopropylacrylamide (NIPAAm) | CH₂=CH-CO-NH-CH(CH₃)₂ | Primary monomer for thermosensitive PNIPAAm hydrogels. youtube.comrsc.org |

| Acryloyl derivative of 2-Amino-N-isopropyl-propanamide | CH₂=CH-CO-NH-CH(CH₃)-CO-NH-CH(CH₃)₂ | Co-monomer to modify the properties of PNIPAAm hydrogels. |

Biochemical System Investigations (In Vitro Focus)

The structural similarity of this compound to biological molecules makes it a candidate for use in biochemical investigations, particularly in the study of enzyme mechanisms and in biocatalysis.

Studies on Enzyme Inhibition Mechanisms (e.g., Histone Deacetylase inhibition by related propanamide derivatives)

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are fundamental tools in biochemistry research and are the basis for many pharmaceuticals. Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. nih.gov The inhibition of HDACs has emerged as a promising strategy in cancer therapy. nih.govnih.gov

Applications in Biocatalysis for Enantiopure Compound Production

Biocatalysis, the use of enzymes to perform chemical transformations, offers significant advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions, and environmental sustainability. nih.gov A key application of biocatalysis in the context of this compound is the resolution of its racemic (DL) mixture to produce enantiomerically pure D- and L-forms. nih.gov These enantiopure compounds are significantly more valuable as chiral building blocks for the synthesis of pharmaceuticals and other fine chemicals. nih.gov

Several biocatalytic strategies can be employed for this purpose:

| Biocatalytic Method | Description | Key Enzymes |

| Enantioselective Hydrolysis | One enantiomer of the racemic amide is selectively hydrolyzed to the corresponding amino acid, allowing for the separation of the unreacted amide enantiomer. | Amidase, Lipase nih.govresearchgate.net |

| Dynamic Kinetic Resolution (DKR) | Combines enantioselective hydrolysis with in-situ racemization of the starting material, theoretically allowing for a 100% yield of the desired enantiomer. | Hydantoinase, Carbamoylase, Racemase scite.ai |

| Asymmetric Synthesis | The chiral compound is synthesized from an achiral precursor. For example, the reductive amination of the corresponding α-keto amide. | Amine Dehydrogenase (AmDH), Amino Acid Dehydrogenase rsc.orgfrontiersin.org |

These enzymatic methods provide efficient routes to access the individual stereoisomers of this compound, which can then be used in the applications described in the preceding sections. The development of robust biocatalytic processes for the production of such chiral amines and amides remains an important area of research. nih.govmdpi.comresearchgate.net

Development of Novel Organocatalysts Based on Amino Amides

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has identified chiral primary α-amino amides as a particularly valuable class of catalysts. rsc.org These molecules are attractive because they are often derived from readily available amino acids, are stable in air, and allow for straightforward structural modifications. mdpi.com The catalytic prowess of amino amides stems from their bifunctional nature, typically possessing a primary amine that can form enamines or iminium ions with substrates, and an amide group that can direct stereochemistry through hydrogen bonding and steric interactions. rsc.org

While direct studies employing this compound as an organocatalyst are not extensively documented in dedicated publications, its structure embodies the key features of a promising bifunctional organocatalyst. The primary amine serves as a potential Brønsted base or nucleophilic site for enamine/iminium ion formation, while the amide N-H can act as a Brønsted acid or hydrogen-bond donor, and the isopropyl group provides a specific steric environment. mdpi.comrsc.org This combination allows for the activation of both the nucleophile and the electrophile in a stereocontrolled manner.

Research groups have successfully designed and synthesized a variety of primary amino amide organocatalysts for numerous asymmetric transformations. mdpi.comjst.go.jp These catalysts have proven effective in key carbon-carbon bond-forming reactions that are fundamental to modern organic synthesis. The general success of this structural motif suggests the potential of this compound and its derivatives in similar applications.

Table 1: Asymmetric Reactions Catalyzed by Amino Amide-Based Organocatalysts

| Reaction Type | Catalyst Function | Typical Substrates | Outcome | Ref. |

|---|---|---|---|---|

| Aldol (B89426) Reaction | Enamine formation from ketone, H-bonding activation of aldehyde | Ketones, Aldehydes | Chiral β-hydroxy ketones | mdpi.comrsc.org |

| Michael Addition | Enamine formation from aldehyde/ketone, H-bonding activation of nitroolefin | Aldehydes/Ketones, Nitroolefins | Chiral γ-nitro carbonyls | jst.go.jp |

| Mannich Reaction | Enamine formation from aldehyde/ketone, imine activation | Ketones, Imines | Chiral β-amino carbonyls |

Precursors for Heterocyclic Compound Synthesis (e.g., imidazole (B134444), oxazole (B20620), thiazole (B1198619) derivatives)

The structural framework of this compound, containing a primary amine, a chiral center, and an amide, makes it a versatile starting material for the synthesis of various heterocyclic compounds. These heterocycles are core scaffolds in many biologically active molecules and functional materials.

Thiazole Derivatives: A common route to thiazole-containing peptidomimetics begins with amino acids. nih.gov A plausible pathway using this compound would first involve the protection of the primary amine. The core transformation is the conversion of the amide carbonyl group into a thioamide. This is typically achieved using a thionating agent like Lawesson's reagent. The resulting N-isopropyl-2-(protected-amino)-DL-propanethioamide can then undergo a Hantzsch-type cyclocondensation with an α-halocarbonyl compound. This reaction sequence constructs the thiazole ring, incorporating the original amino amide backbone into the final heterocyclic structure. nih.govnih.gov

Imidazole Derivatives: The synthesis of substituted imidazoles can be achieved through various methods, including the Debus-Radiszewski synthesis, which traditionally uses a dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgnih.gov A plausible adaptation using this compound as the amine source could involve its reaction with a 1,2-dicarbonyl compound and an aldehyde. The primary amine of the propanamide derivative would act as one of the requisite nitrogen atoms for the imidazole ring formation. The specific substituents on the final imidazole would be determined by the choice of the dicarbonyl and aldehyde reactants. rsc.orgniscpr.res.in

Oxazole Derivatives: The synthesis of oxazolo[5,4-d]pyrimidines, a related heterocyclic system, often involves the cyclization of an oxazole ring onto a pyrimidine (B1678525) or vice versa. uni-koeln.de For the synthesis of simpler substituted oxazoles, one established method involves the reaction of α-hydroxyketones with cyanamides. nih.gov While not a direct application, the functional groups of this compound could be chemically modified to participate in oxazole ring-forming strategies, for instance, by conversion to a synthon that can react with a suitable partner to form the C-O and C=N bonds of the heterocycle.

Table 2: General Synthetic Approaches to Heterocycles from Amino Amide Precursors

| Heterocycle | Key Intermediate | General Reaction Type | Required Reagents | Ref. |

|---|---|---|---|---|

| Thiazole | Thioamide | Hantzsch Thiazole Synthesis | Thionating agent (e.g., Lawesson's), α-halocarbonyl | nih.govclockss.org |

| Imidazole | Amine | Radziszewski/Debus Synthesis | 1,2-dicarbonyl compound, aldehyde | nih.govorientjchem.org |

| Oxazole | Amide/Amine | Various cyclocondensations | α-haloketones, acylating agents (multi-step) | uni-koeln.de |

Noncanonical Amino Acid Research and Protein Engineering Tools

The incorporation of noncanonical amino acids (ncAAs) into peptides and proteins is a powerful strategy in protein engineering and drug discovery. nih.govnih.gov This technique allows for the introduction of novel chemical functionalities, modified backbones, and enhanced resistance to proteolytic degradation. niscpr.res.innih.gov this compound, particularly as its N-Boc protected form, serves as a valuable building block in this context.

The primary application of this compound in this area is as a synthetic precursor to a noncanonical residue that can be incorporated into a growing peptide chain. Standard solid-phase peptide synthesis (SPPS) protocols allow for the stepwise addition of amino acids. nih.gov After deprotection of the primary amine (for instance, by removing a Boc group under acidic conditions), the resulting free amine of this compound can be coupled to the C-terminus of a resin-bound peptide chain.

Once incorporated, the residue presents a unique structural feature: the C-terminus is an N-isopropyl amide instead of the canonical carboxylic acid. This modification can have significant consequences for the peptide's properties:

Conformational Constraint: The bulky isopropyl group on the amide nitrogen can influence local peptide conformation and restrict rotational freedom, potentially stabilizing specific secondary structures like β-turns or helices.

Proteolytic Stability: The amide bond is generally more resistant to cleavage by proteases than the corresponding ester or carboxylic acid, which can increase the biological half-life of the resulting peptide. news-medical.net

Modified Hydrogen Bonding: The replacement of the C-terminal carboxyl group with the N-isopropyl amide alters the hydrogen bonding capacity of the peptide's terminus, which can affect its interactions with biological targets.

By providing a means to cap a peptide chain with a non-standard, neutral, and sterically defined group, this compound serves as a useful tool for probing structure-activity relationships and for engineering peptides with enhanced drug-like properties. the-scientist.comnih.gov

Table 3: Methods for Incorporating Noncanonical Amino Acids (ncAAs) into Peptides

| Method | Description | Key Features | Suitability for this compound | Ref. |

|---|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical synthesis of a peptide on a solid resin support. | High flexibility in ncAA choice; allows for site-specific incorporation. | Ideal method, using the Boc- or Fmoc-protected version as a building block. | nih.gov |

| Genetic Code Expansion | Engineering of the cellular translation machinery (tRNA/aaRS pairs) to read through a stop codon and insert an ncAA. | Site-specific incorporation in vivo; produces recombinant proteins. | Not directly applicable as it requires a free carboxylic acid for tRNA charging. | tcichemicals.com |

| Selective Pressure Incorporation (SPI) | Use of an auxotrophic host strain to incorporate an ncAA that is a close analog of a canonical amino acid. | Residue-specific (replaces all instances of a cAA); does not require genetic engineering. | Not suitable; the N-isopropyl amide is too dissimilar from any canonical amino acid side chain. | nih.gov |

Q & A

Q. What PPE is essential when handling this compound in solution phase?

- Methodology : Use nitrile gloves, lab coat, and safety goggles. For aerosol-prone steps (e.g., rotary evaporation), work in a fume hood with HEPA filtration. Follow guidelines for structurally related amino-propanamides, which may cause respiratory or dermal irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.